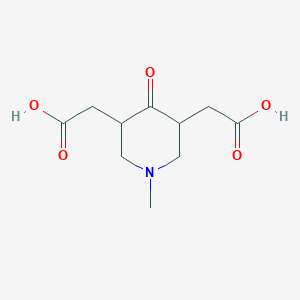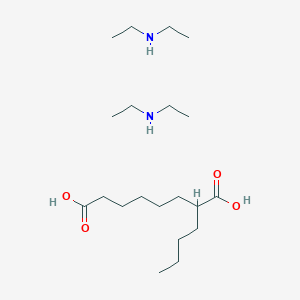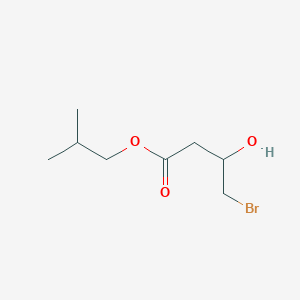![molecular formula C16H26O B14217650 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one CAS No. 557785-42-9](/img/structure/B14217650.png)
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7,9,9-Pentamethyl-1-methylidenespiro[45]decan-2-one is a spirocyclic ketone compound characterized by its unique structure, which includes a spiro[45]decan-2-one core with multiple methyl groups and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Methylene Group: The methylene group can be introduced through a Wittig reaction or a similar methylenation process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and methylene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a model compound to study the behavior of spirocyclic ketones in biological systems.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one involves interactions with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-2-one: Lacks the additional methyl and methylene groups.
1-Methylene-4,7,7,9,9-pentamethylspiro[4.5]decane-2-one: Similar structure but with variations in the positioning of functional groups.
Uniqueness
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
557785-42-9 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1,7,7,9,9-pentamethyl-4-methylidenespiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H26O/c1-11-7-13(17)12(2)16(11)9-14(3,4)8-15(5,6)10-16/h11H,2,7-10H2,1,3-6H3 |
InChI Key |
YJYKMNWLAKFEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C)C12CC(CC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


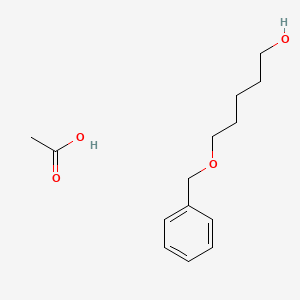
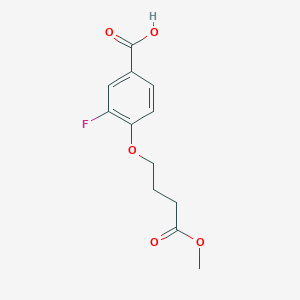
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
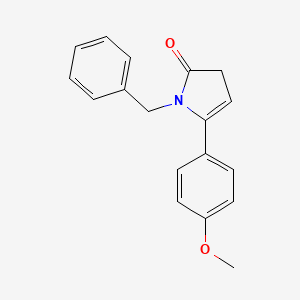
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
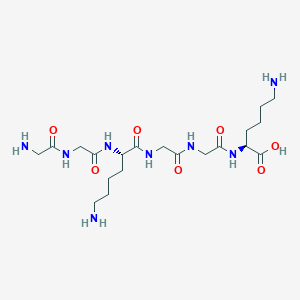
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
